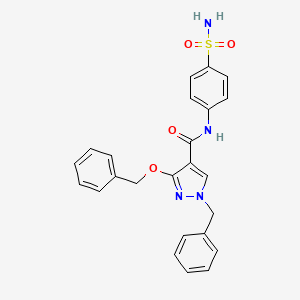

1-benzyl-3-(benzyloxy)-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1-benzyl-3-phenylmethoxy-N-(4-sulfamoylphenyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O4S/c25-33(30,31)21-13-11-20(12-14-21)26-23(29)22-16-28(15-18-7-3-1-4-8-18)27-24(22)32-17-19-9-5-2-6-10-19/h1-14,16H,15,17H2,(H,26,29)(H2,25,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDQVHGZZKGLNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-3-(benzyloxy)-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic potential based on diverse and credible sources.

Chemical Structure and Properties

The compound features a pyrazole core with various substituents that may influence its biological properties. The structural formula can be represented as follows:

This structure includes:

- A benzyl group ,

- A benzyloxy group ,

- A sulfamoyl group attached to a phenyl ring.

Research indicates that compounds similar to this compound exhibit significant effects on cellular pathways, particularly those involving mTORC1 (mechanistic target of rapamycin complex 1) and autophagy.

Autophagy Modulation

Studies have shown that certain pyrazole derivatives can modulate autophagy by:

- Increasing basal autophagy levels , which may enhance cellular survival under stress.

- Disrupting autophagic flux under nutrient-replete conditions, potentially leading to apoptosis in cancer cells.

For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were found to reduce mTORC1 activity and increase autophagy at basal levels while impairing the reactivation of mTORC1 under nutrient refeeding conditions . This suggests that the compound may selectively target cancer cells that rely on autophagic processes for survival.

Anticancer Activity

The anticancer activity of this compound has been evaluated through various in vitro studies. The following table summarizes findings from relevant studies:

These results indicate that the compound exhibits potent anticancer properties across multiple cell lines, with submicromolar IC50 values suggesting high efficacy.

Anti-inflammatory and Antimicrobial Activity

In addition to anticancer effects, pyrazole derivatives have been reported to possess anti-inflammatory and antimicrobial activities:

- Some studies have demonstrated that pyrazole compounds can inhibit pro-inflammatory cytokines.

- Antimicrobial assays have shown effectiveness against various bacterial strains, indicating potential as a broad-spectrum antimicrobial agent .

Case Study 1: Pancreatic Cancer Treatment

A study investigated the effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide in pancreatic cancer models. The results indicated a significant reduction in tumor size and enhanced survival rates in treated groups compared to controls. The mechanism was linked to the modulation of autophagic processes and inhibition of mTORC1 signaling pathways .

Case Study 2: Inflammatory Disease Model

In an animal model for inflammatory diseases, treatment with pyrazole derivatives resulted in decreased levels of inflammatory markers and improved clinical outcomes. This suggests potential therapeutic applications beyond oncology .

Comparison with Similar Compounds

Key Observations :

Antioxidant and Anti-Inflammatory Activity

Antifungal and Antimicrobial Activity

- Trifluoromethyl Derivatives : Demonstrated broad-spectrum antifungal activity (MIC: 2–8 μg/mL) against Candida spp., linked to the trifluoromethyl group’s hydrophobicity and stability.

- Herbicidal Analogs : Compounds 5c and 5k showed 90–100% inhibition of Stellaria media at 150 g/ha, driven by difluoromethyl/trifluoromethyl and pyrimidine groups.

- Target Compound : The sulfamoyl group may target microbial dihydropteroate synthase, akin to sulfonamide antibiotics.

Receptor Binding and Enzyme Inhibition

Recommended Research :

- Activity Screening : Prioritize assays for sulfonamide-targeted enzymes (e.g., carbonic anhydrase) and antimicrobial activity.

- SAR Studies : Modify benzyloxy or sulfamoyl groups to optimize potency and solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.